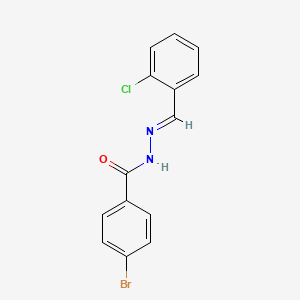![molecular formula C22H16N2O5S2 B11697117 (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697117.png)
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, un groupe méthoxyphényle et un fragment nitrophényl-furane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle thiazolidinone, suivie de l'introduction des groupes méthoxyphényle et nitrophényl-furane par des réactions de condensation. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, la rentabilité et la sécurité. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des conditions de réaction et de techniques de purification avancées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction du groupe nitro produirait un dérivé amine. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à une gamme diversifiée de produits.
Applications de la recherche scientifique
(5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : L'activité biologique du composé est étudiée pour ses applications thérapeutiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament en raison de sa structure unique et de son activité biologique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de la (5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Applications De Recherche Scientifique
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-1,1-biphényl-2-sulfonamide
- 2-Fluorodéschlorokétamine
Unicité
Comparée aux composés similaires, la (5Z)-3-(4-méthoxyphényl)-5-{[5-(3-méthyl-4-nitrophényl)furan-2-YL]méthylidène}-2-sulfanylidène-1,3-thiazolidin-4-one se distingue par sa combinaison unique de groupes fonctionnels et les propriétés chimiques et biologiques qui en résultent
Propriétés
Formule moléculaire |
C22H16N2O5S2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(5Z)-3-(4-methoxyphenyl)-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O5S2/c1-13-11-14(3-9-18(13)24(26)27)19-10-8-17(29-19)12-20-21(25)23(22(30)31-20)15-4-6-16(28-2)7-5-15/h3-12H,1-2H3/b20-12- |
Clé InChI |
NDBGTPYFGIVVFT-NDENLUEZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)

![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697059.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
